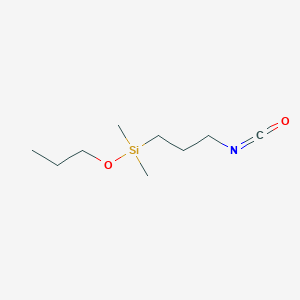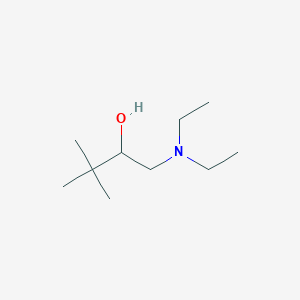![molecular formula C9H7N5S2 B12556707 6-Anilino[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione CAS No. 143264-35-1](/img/structure/B12556707.png)
6-Anilino[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Anilino[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and an aniline group attached to the triazole ring. The presence of these functional groups imparts a range of biological activities to the compound, making it a valuable candidate for drug development and other scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Anilino[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione typically involves multistep reactions starting from readily available precursors. One common synthetic route involves the cyclization of thiosemicarbazide with an appropriate hydrazine derivative, followed by the introduction of the aniline group. The key steps in the synthesis include:
Formation of the Triazole Ring: This is achieved by reacting thiosemicarbazide with a hydrazine derivative under acidic conditions.
Cyclization to Form the Thiadiazole Ring: The intermediate product is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3).
Introduction of the Aniline Group: The final step involves the nucleophilic substitution of the aniline group onto the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Anilino[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Nitrated or halogenated derivatives of the aniline group.
Applications De Recherche Scientifique
6-Anilino[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione has a wide range of applications in scientific research:
Medicinal Chemistry: The compound exhibits antimicrobial, antifungal, and anticancer activities.
Industry: The compound is explored for its potential use in agrochemicals as a fungicide.
Mécanisme D'action
The mechanism of action of 6-Anilino[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the integrity of microbial cell membranes, leading to cell lysis and death.
Enzyme Inhibition: It acts as a competitive inhibitor of the urease enzyme, preventing the hydrolysis of urea and thereby inhibiting the growth of urease-positive microorganisms.
Anticancer Activity: The compound induces apoptosis in cancer cells by interacting with specific cellular pathways and proteins involved in cell cycle regulation.
Comparaison Avec Des Composés Similaires
6-Anilino[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione can be compared with other similar compounds in terms of structure and biological activity:
Propriétés
Numéro CAS |
143264-35-1 |
|---|---|
Formule moléculaire |
C9H7N5S2 |
Poids moléculaire |
249.3 g/mol |
Nom IUPAC |
6-anilino-2H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3-thione |
InChI |
InChI=1S/C9H7N5S2/c15-8-11-12-9-14(8)13-7(16-9)10-6-4-2-1-3-5-6/h1-5H,(H,10,13)(H,11,15) |
Clé InChI |
RXSMXJJUFJAKAF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=NN3C(=S)NN=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


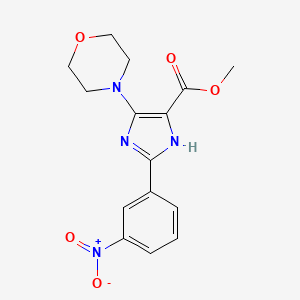
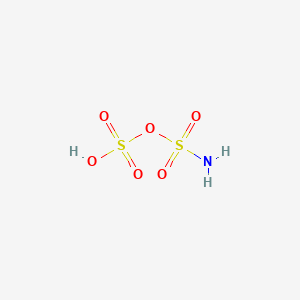

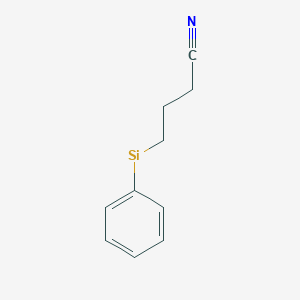
![2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole](/img/structure/B12556648.png)
![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol](/img/structure/B12556650.png)
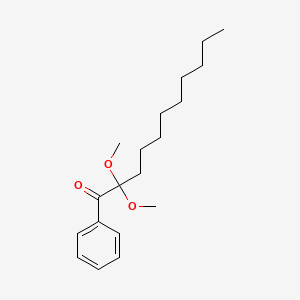
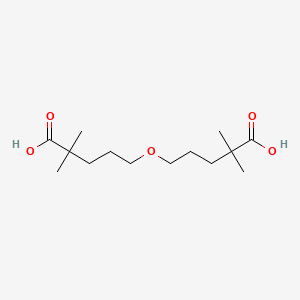
![N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1'-biphenyl]-4-amine](/img/structure/B12556666.png)

![N-(3,4-Dimethylphenyl)-N-(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12556678.png)
![Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)-](/img/structure/B12556687.png)
